molecular formula C29H35N3O5 B13363461 (5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate

(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate

Cat. No.: B13363461
M. Wt: 505.6 g/mol
InChI Key: SDICDCHUCOZYGS-YWWLGCSWSA-N
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Description

The compound (5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluorenyl group, a tert-butyl group, and a diazocine ring system, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate typically involves multiple steps, including the formation of the diazocine ring and the introduction of the fluorenyl and tert-butyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could serve as a lead molecule for developing new pharmaceuticals, particularly if it exhibits biological activity.

Mechanism of Action

The mechanism by which (5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating their activity, or interacting with nucleic acids. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate include other diazocine derivatives and fluorenyl-containing molecules. Examples include:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C29H35N3O5

Molecular Weight

505.6 g/mol

IUPAC Name

8-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) (5S,8S,10aR)-5-amino-6-oxo-1,3,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,4]diazocine-2,8-dicarboxylate

InChI

InChI=1S/C29H35N3O5/c1-29(2,3)37-27(34)25-13-12-18-16-31(15-14-24(30)26(33)32(18)25)28(35)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-25H,12-17,30H2,1-3H3/t18-,24+,25+/m1/s1

InChI Key

SDICDCHUCOZYGS-YWWLGCSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2N1C(=O)C(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N

Origin of Product

United States

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